molecular formula C23H24O6 B14947861 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate

Cat. No.: B14947861
M. Wt: 396.4 g/mol
InChI Key: KQCACODCDAIUSV-UHFFFAOYSA-N
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Description

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a xanthene core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate typically involves a multi-step process. One common method is the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with aromatic aldehydes in the presence of a catalyst. Various catalysts can be used, including ZnO nanorods decorated with graphene oxide, tungstophosphoric acid nanoparticles supported on polyamide acid, and CaCl2 dispersion in DMSO or aqueous HBr .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly catalysts, such as caffeine-based ionic liquids, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the propanoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and propanoate groups make it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] propanoate

InChI

InChI=1S/C23H24O6/c1-3-20(26)29-16-11-10-13(12-19(16)27-2)21-22-14(24)6-4-8-17(22)28-18-9-5-7-15(25)23(18)21/h10-12,21H,3-9H2,1-2H3

InChI Key

KQCACODCDAIUSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC

Origin of Product

United States

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